N-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)-2,2-diphenylacetamide
Description
N-((1-(4-Methoxyphenyl)-1H-tetrazol-5-yl)methyl)-2,2-diphenylacetamide is a synthetic compound featuring a tetrazole core substituted with a 4-methoxyphenyl group at the 1-position, linked via a methylene bridge to a 2,2-diphenylacetamide moiety.
Properties
IUPAC Name |
N-[[1-(4-methoxyphenyl)tetrazol-5-yl]methyl]-2,2-diphenylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N5O2/c1-30-20-14-12-19(13-15-20)28-21(25-26-27-28)16-24-23(29)22(17-8-4-2-5-9-17)18-10-6-3-7-11-18/h2-15,22H,16H2,1H3,(H,24,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFWASZYFLUNBAZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(=NN=N2)CNC(=O)C(C3=CC=CC=C3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)-2,2-diphenylacetamide typically involves multiple steps:
Formation of the Tetrazole Ring: The tetrazole ring can be synthesized by reacting an appropriate nitrile with sodium azide in the presence of a catalyst such as zinc chloride.
Attachment of the Methoxyphenyl Group: The methoxyphenyl group can be introduced through a nucleophilic substitution reaction.
Formation of the Diphenylacetamide Moiety: This step involves the reaction of diphenylacetic acid with an amine to form the amide bond.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can occur at the tetrazole ring, potentially leading to the formation of amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the methoxy group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Synthetic Routes
The synthesis typically involves multi-step processes that start with the formation of the tetrazole ring. Common methods include:
- Cyclization Reactions : Using appropriate precursors under controlled conditions.
- Substitution Reactions : Introducing methoxy and diphenyl groups through nucleophilic or electrophilic substitution.
Chemistry
In the field of chemistry, N-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)-2,2-diphenylacetamide serves as a building block for synthesizing more complex molecules. Its unique structure allows researchers to explore new chemical reactions and pathways.
Biology
In biological research, this compound can be utilized as a probe to investigate enzyme interactions and cellular processes. Its potential to modulate biological activity makes it valuable for studying various biochemical pathways.
Medicine
The compound shows promise in therapeutic applications , particularly in drug development targeting specific molecular pathways. Preliminary studies suggest that it may exhibit anticancer properties, making it a candidate for further investigation in oncology.
Anticancer Activity
Recent studies have highlighted the anticancer potential of related compounds featuring similar tetrazole structures. For instance, compounds with tetrazole rings have demonstrated significant growth inhibition against various cancer cell lines, including:
- SNB-19
- OVCAR-8
- NCI-H40
These studies indicate that modifications to the tetrazole structure can enhance biological activity, suggesting that this compound may also possess similar properties.
Mechanism of Action
The mechanism of action of N-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)-2,2-diphenylacetamide involves its interaction with specific molecular targets. The tetrazole ring can interact with enzymes or receptors, potentially inhibiting their activity. The methoxyphenyl group may enhance the compound’s binding affinity through hydrophobic interactions. The diphenylacetamide moiety can contribute to the overall stability and solubility of the compound.
Comparison with Similar Compounds
Key Structural Analogues:
Compound 9c (2-{4-[4-(1H-1,3-benzodiazol-2-yl)phenoxymethyl]-1H-1,2,3-triazol-1-yl}-N-[2-(4-bromophenyl)-1,3-thiazol-5-yl]acetamide): Substituents: Bromophenyl on thiazole vs. diphenyl on acetamide in the target compound. In contrast, the diphenyl groups in the target compound may increase lipophilicity (clogP ~4.5 estimated) and π-π stacking interactions .
Valsartan (N-pentanoyl-N-{[2'-(1H-tetrazol-5-yl)biphenyl-4-yl]methyl}-L-valine): Substituents: Tetrazole-linked biphenyl vs. methoxyphenyl-tetrazole in the target compound. Impact: Valsartan’s carboxylate bioisostere (tetrazole) and linear alkyl chain optimize angiotensin II receptor antagonism. The target compound’s diphenylacetamide may favor non-polar interactions over hydrogen bonding, altering target specificity .
Compound 9e (2-{4-[4-(1H-1,3-benzodiazol-2-yl)phenoxymethyl]-1H-1,2,3-triazol-1-yl}-N-[2-(4-methoxyphenyl)-1,3-thiazol-5-yl]acetamide): Substituents: Shared 4-methoxyphenyl group but with a thiazole-triazole-acetamide scaffold. Impact: The thiazole ring in 9e introduces sulfur-based polarity (logP ~3.8), whereas the target compound’s diphenylacetamide lacks heteroatoms, possibly enhancing blood-brain barrier penetration .
Physicochemical and Spectral Properties
Table 1: Comparative Data
Notes:
- The target compound’s IR spectrum aligns with acetamide derivatives (C=O ~1680 cm⁻¹), distinct from valsartan’s carboxylic acid .
- The 4-methoxyphenyl group’s NMR signal (δ 3.77 ppm) is consistent across analogues .
Stability and Tautomerism
- The tetrazole ring in the target compound may exhibit tautomerism (1H ↔ 2H), stabilized by the 4-methoxyphenyl group’s electron-donating effect. This contrasts with triazole-thiones in , which favor thione tautomers due to S···H–N hydrogen bonding .
Biological Activity
N-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)-2,2-diphenylacetamide is a compound of interest due to its potential biological activities, particularly in pharmacology and medicinal chemistry. This compound features a tetrazole ring, which is known for its diverse biological properties, including anti-inflammatory, antimicrobial, and anticancer activities. This article reviews the biological activity of this compound based on recent studies, providing insights into its mechanisms and potential applications.
Chemical Structure
The chemical structure of this compound can be represented as follows:
Antiviral Activity
Recent studies have indicated that compounds containing tetrazole moieties exhibit antiviral properties. For instance, research demonstrated that certain tetrazole derivatives showed significant activity against the influenza virus in vitro. The compound's mechanism appears to involve the inhibition of viral polymerase activity, which is crucial for viral replication .
Table 1: Antiviral Activity of Tetrazole Derivatives
| Compound | IC50 (µM) | Selectivity Index |
|---|---|---|
| 10c | 18.4 | >38 |
| 9a | 46 | >16 |
| 10d | Not specified | <10 |
Cytotoxicity
The cytotoxic effects of this compound were evaluated in various cancer cell lines. The results indicated that while some derivatives exhibited low toxicity at higher concentrations (up to 300 µg/mL), others showed significant cytotoxicity correlating with their structural modifications. Specifically, the presence of aliphatic chains influenced the cytotoxic profile, with longer chains generally leading to increased toxicity .
Table 2: Cytotoxicity Profiles
| Compound | CC50 (µg/mL) | Remarks |
|---|---|---|
| 10a | >300 | Low toxicity |
| 10d | <50 | High toxicity |
| Control | Not specified | Baseline for comparison |
The biological activity of this compound can be attributed to its ability to interact with specific biological targets. Molecular docking studies suggest that the compound binds effectively to viral proteins involved in replication processes. The hydrophobic interactions and specific hydrogen bonding patterns play a critical role in enhancing binding affinity and selectivity towards these targets .
Case Studies
In a study evaluating the morphological composition of blood in animal models treated with tetrazole derivatives, significant changes were observed in biochemical indicators post-treatment. These findings suggest potential applications in therapeutic contexts where modulation of immune response or inflammation is desired .
Q & A
Q. What safety protocols are essential for handling this compound in research settings?
- Guidelines : Use fume hoods, PPE (gloves, lab coats), and avoid ignition sources due to potential flammability. Storage at 2-8°C in amber vials prevents photodegradation .
- Emergency measures : Maintain spill kits with adsorbents (e.g., vermiculite) and neutralize acidic byproducts with sodium bicarbonate .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
